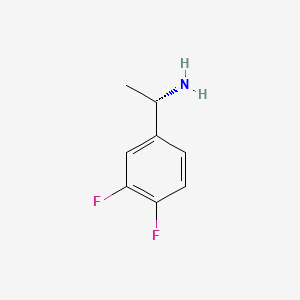

(S)-1-(3,4-Difluorophenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-1-(3,4-Difluorophenyl)ethanamine is a chiral amine compound characterized by the presence of two fluorine atoms on the phenyl ring and an ethanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Difluorophenyl)ethanamine typically involves the enantioselective reduction of a prochiral ketone precursor. One common method employs engineered ketoreductases (KREDS) as biocatalysts to achieve high enantioselectivity . The reaction conditions often include the use of whole microbial cells or isolated enzymes, along with appropriate cofactors and buffers to maintain the desired pH and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale biocatalytic processes using immobilized enzymes to enhance the efficiency and reusability of the biocatalysts . The use of continuous flow reactors and advanced protein engineering techniques can further optimize the production process, making it more cost-effective and scalable.

Análisis De Reacciones Químicas

Types of Reactions

(S)-1-(3,4-Difluorophenyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

(S)-1-(3,4-Difluorophenyl)ethanamine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral intermediates.

Biology: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of (S)-1-(3,4-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation, thereby affecting neurological functions.

Comparación Con Compuestos Similares

(S)-1-(3,4-Difluorophenyl)ethanamine can be compared with other similar compounds, such as:

®-1-(3,4-Difluorophenyl)ethanamine: The enantiomer of the compound, which may exhibit different biological activities and pharmacokinetic properties.

1-(3,4-Difluorophenyl)propanamine: A structurally similar compound with an additional carbon atom in the alkyl chain, potentially leading to different chemical and biological properties.

1-(3,4-Difluorophenyl)methanamine: A related compound with one fewer carbon atom in the alkyl chain, which may also exhibit distinct properties.

The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its reactivity, biological activity, and pharmacokinetic profile.

Actividad Biológica

(S)-1-(3,4-Difluorophenyl)ethanamine, also known as 3,4-difluoro-phenethylamine, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H10F2N and a molecular weight of 173.17 g/mol. The presence of fluorine atoms on the phenyl ring significantly influences its biological activity and pharmacokinetics.

Target Interactions:

The compound is believed to interact with various biological targets through non-covalent interactions. Its structure allows it to engage with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial in mood regulation and cognitive functions.

Biochemical Pathways:

Research indicates that this compound may influence multiple biochemical pathways, including those related to neurotransmission and inflammatory responses. Its imidazole derivatives have been shown to exhibit a broad spectrum of biological activities, such as antimicrobial and anti-inflammatory effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial properties against various gram-positive bacteria .

- Antidepressant Effects: Due to its interaction with serotonin receptors, it may have potential antidepressant effects similar to other phenethylamines.

- Anti-inflammatory Properties: The compound has been evaluated for its ability to modulate inflammatory responses in vitro .

Case Studies

-

Antimicrobial Efficacy:

A study investigating the antibacterial activity of this compound found it effective against Staphylococcus aureus strains. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating a moderate level of efficacy compared to standard antibiotics . -

Neuropharmacological Assessment:

In a neuropharmacological study, this compound demonstrated significant serotonin reuptake inhibition comparable to established antidepressants. The study utilized in vivo models to assess behavioral changes associated with mood enhancement .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability due to its moderate lipophilicity. Studies indicate that the compound is rapidly absorbed and metabolized in the liver, with a half-life ranging from 2 to 4 hours in animal models .

Comparative Analysis

| Compound | Antimicrobial Activity | Neurotransmitter Interaction | Pharmacokinetics |

|---|---|---|---|

| This compound | Moderate (MIC: 32 µg/mL) | Serotonin reuptake inhibitor | Half-life: 2-4 hours |

| Ticagrelor | Strong | Limited | Half-life: 7 hours |

| Fluoxetine | Strong | Selective serotonin reuptake inhibitor | Half-life: 24 hours |

Propiedades

IUPAC Name |

(1S)-1-(3,4-difluorophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AESHLRAPTJZOJL-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.